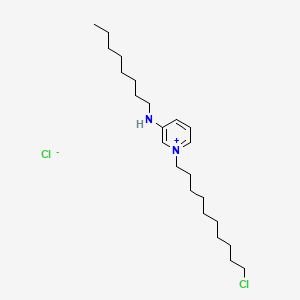
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride is a chemical compound with the molecular formula C23H42ClN2.Cl and a molecular weight of 417.50 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with a 10-chlordecyl and an octylamino group. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves several steps. One common method includes the reaction of 4-octylaminopyridine with 1-bromo-10-chlorodecane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium azide or potassium thiocyanate, leading to the formation of azido or thiocyanato derivatives.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The chloro group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Applications De Recherche Scientifique
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(10-Chlordecyl)-4-octylaminopyridiniumchloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased cell permeability and eventual cell lysis. This property makes it a potential candidate for antimicrobial applications. Additionally, its ability to form stable complexes with various biomolecules is being explored for therapeutic purposes .
Comparaison Avec Des Composés Similaires
1-(10-Chlordecyl)-4-octylaminopyridiniumchloride can be compared with other similar compounds such as:
10-Chlorodecyl octyl isophthalate: This compound has a similar alkyl chain but differs in its core structure, which is based on isophthalic acid.
Chlorobutanol: Although structurally different, chlorobutanol shares some functional similarities in terms of its antimicrobial properties.
The uniqueness of this compound lies in its pyridinium core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C23H42Cl2N2 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-(10-chlorodecyl)-N-octylpyridin-1-ium-3-amine;chloride |
InChI |
InChI=1S/C23H42ClN2.ClH/c1-2-3-4-5-11-14-19-25-23-17-16-21-26(22-23)20-15-12-9-7-6-8-10-13-18-24;/h16-17,21-22,25H,2-15,18-20H2,1H3;1H/q+1;/p-1 |
Clé InChI |
PCHIXSVAWAQGQM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCNC1=C[N+](=CC=C1)CCCCCCCCCCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















